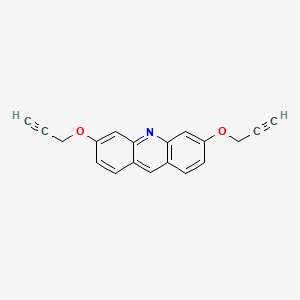![molecular formula C20H19BO2 B12527268 [3,5-Bis(4-methylphenyl)phenyl]boronic acid CAS No. 848950-07-2](/img/structure/B12527268.png)
[3,5-Bis(4-methylphenyl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,5-Bis(4-methylphenyl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(4-methylphenyl)phenyl]boronic acid typically involves the reaction of boronic acid with appropriate aryl halides under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .
化学反应分析
Types of Reactions
[3,5-Bis(4-methylphenyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols or quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
[3,5-Bis(4-methylphenyl)phenyl]boronic acid has numerous applications in scientific research:
作用机制
The mechanism of action of [3,5-Bis(4-methylphenyl)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
相似化合物的比较
Similar Compounds
p-Tolylboronic acid: Similar in structure but with a single methyl group on the phenyl ring.
3,5-Bis(methoxycarbonyl)phenylboronic acid: Contains methoxycarbonyl groups instead of methyl groups.
Uniqueness
[3,5-Bis(4-methylphenyl)phenyl]boronic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions, such as the Suzuki-Miyaura coupling, where it can offer better yields and selectivity compared to other boronic acids .
属性
CAS 编号 |
848950-07-2 |
|---|---|
分子式 |
C20H19BO2 |
分子量 |
302.2 g/mol |
IUPAC 名称 |
[3,5-bis(4-methylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C20H19BO2/c1-14-3-7-16(8-4-14)18-11-19(13-20(12-18)21(22)23)17-9-5-15(2)6-10-17/h3-13,22-23H,1-2H3 |
InChI 键 |
FCZQEZNIZREUGW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)
![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
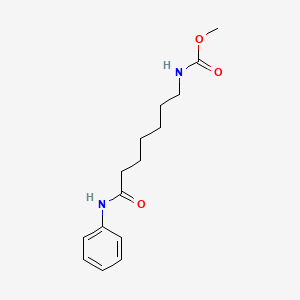
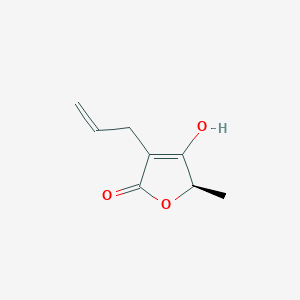
![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
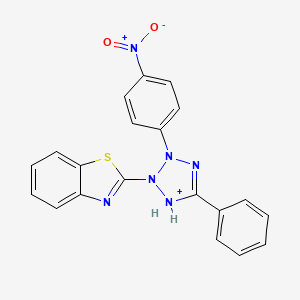
![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
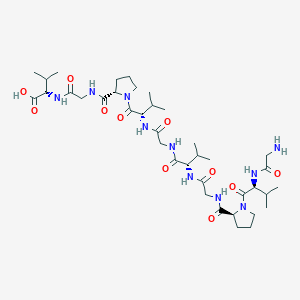
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
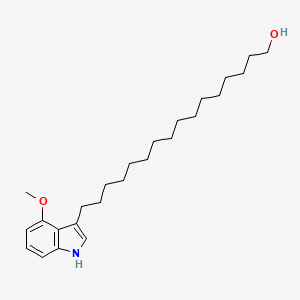
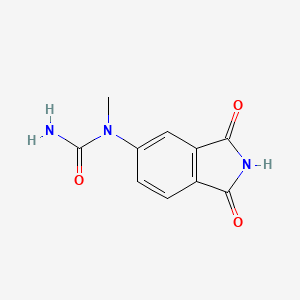
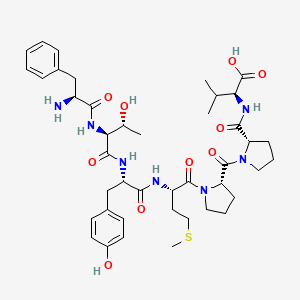
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
